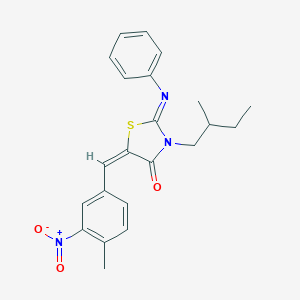![molecular formula C28H21F2N3O3 B297681 N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide](/img/structure/B297681.png)
N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide, also known as FPQA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. FPQA is a member of the quinazolinone family and has been studied for its ability to inhibit certain enzymes and receptors in the human body. In
作用机制
N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide inhibits the activity of CDK2 and EGFR by binding to their active sites. CDK2 is a protein kinase that regulates the cell cycle and is overexpressed in many types of cancer. By inhibiting CDK2, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide can prevent cancer cells from dividing and proliferating. EGFR is a receptor that is overexpressed in many types of cancer and is involved in the growth and survival of cancer cells. By inhibiting EGFR, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide can prevent cancer cells from growing and spreading.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been shown to have both biochemical and physiological effects. Biochemically, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide inhibits the activity of CDK2 and EGFR, as previously mentioned. Physiologically, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide in lab experiments is its specificity for CDK2 and EGFR. By targeting these specific enzymes and receptors, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide can provide more targeted and effective treatment for cancer. However, one limitation of using N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide in lab experiments is its potential toxicity. N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been shown to have cytotoxic effects on normal cells in addition to cancer cells. Therefore, careful dosing and monitoring are necessary when using N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide in lab experiments.
未来方向
There are several future directions for research on N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide. One direction is to investigate its potential as an anti-cancer agent in combination with other drugs or therapies. Another direction is to study its potential applications in other diseases, such as Alzheimer's disease and diabetes. Additionally, further research is needed to determine the optimal dosing and administration of N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide to minimize toxicity while maximizing efficacy.
合成方法
The synthesis of N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide involves a multi-step process that requires the use of various chemical reagents and solvents. The first step involves the reaction of 4-fluoroaniline with 2,3-dichlorophenol in the presence of potassium carbonate and copper powder to yield 4-(2,3-dichlorophenoxy)aniline. This intermediate product is then reacted with 4-fluorobenzaldehyde to form 4-(2,3-dichlorophenoxy)-N-(4-fluorophenyl)benzamide. The final step involves the reaction of this intermediate product with chloroacetyl chloride and triethylamine to yield N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide.
科学研究应用
N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been studied for its potential applications in medical research. It has been shown to inhibit the activity of certain enzymes and receptors in the human body, including but not limited to, cyclin-dependent kinase 2 (CDK2) and the epidermal growth factor receptor (EGFR). These enzymes and receptors are known to play a role in the development and progression of various diseases, including cancer. Therefore, N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide has been investigated as a potential anti-cancer agent.
属性
产品名称 |
N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide |
|---|---|
分子式 |
C28H21F2N3O3 |
分子量 |
485.5 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-2-[3-[3-(4-fluorophenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenoxy]acetamide |
InChI |
InChI=1S/C28H21F2N3O3/c29-19-8-12-21(13-9-19)31-26(34)17-36-23-5-3-4-18(16-23)27-32-25-7-2-1-6-24(25)28(35)33(27)22-14-10-20(30)11-15-22/h1-16,27,32H,17H2,(H,31,34) |
InChI 键 |
PLBXCOFPEMLMLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297602.png)
![N-benzyl-2,5-dichloro-N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297603.png)
![N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297604.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide](/img/structure/B297605.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297607.png)

![methyl 4-{[(2E,5E)-5-(2,3-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297612.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(2-methylbenzylidene)hydrazino]-2-oxoethyl}propanamide](/img/structure/B297615.png)
![2-(4-chlorophenoxy)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B297617.png)
![2-(4-chlorophenoxy)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B297618.png)
![methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate (non-preferred name)](/img/structure/B297619.png)
![N-(2-{2-[3-methoxy-2-(pentyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methylbenzamide](/img/structure/B297620.png)